molecular formula C7H6O3 B562736 Salicylic Acid-d4 CAS No. 78646-17-0

Salicylic Acid-d4

Cat. No.: B562736
CAS No.: 78646-17-0
M. Wt: 142.14 g/mol
InChI Key: YGSDEFSMJLZEOE-RHQRLBAQSA-N
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Description

Salicylic Acid-d4, also known as 2-Hydroxybenzoic Acid-d4, is a deuterated form of salicylic acid. It is a stable isotope-labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of salicylic acid .

Mechanism of Action

Mode of Action

Salicylic acid executes its many functions through intricate regulation at multiple steps. Its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and, most recently, an RNA-binding protein . Moreover, SA orchestrates a complex series of post-translational modifications of downstream signaling components and promotes the formation of biomolecular condensates that function as cellular signaling hubs .

Biochemical Pathways

Salicylic acid and its derivatives (collectively called salicylates) are synthesized from chorismate (derived from the shikimate pathway) . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . In a reversible reaction, free hydroxyl (•OH) radicals were scavenged by SA to form two products dihydroxybenzoic acid (DHBA): 2,3-DHBA and 2,5-DHBA (gentisic acid) in the absence of any enzyme .

Pharmacokinetics

The serum half-life of salicylic acid is dose-dependent; thus, the larger the dose employed, the longer it will take to reach steady-state . The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation is described by Michaelis-Menten kinetics . The other metabolic products follow first-order kinetics .

Result of Action

Salicylic acid plays crucial roles in regulating cell division and cell expansion, the key processes that determine the final stature of a plant . It also impacts wider cellular functions through crosstalk with other plant hormones . PTI induces diverse cell signaling events, including the production of reactive oxygen species (ROS) and biosynthesis of SA, as well as other defense hormones .

Action Environment

Climate change, driven by human activities and natural processes, has led to critical alterations in varying patterns during cropping seasons and is a vital threat to global food security . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses . Plant hormones, especially salicylic acid (SA), have crucial roles for plant resiliency under unfavorable environments .

Safety and Hazards

Salicylic Acid-d4 can be harmful if swallowed and can cause serious eye damage . It is also suspected of damaging fertility or the unborn child . Inhalation of dust can irritate the nose and throat, and contact with eyes can cause irritation, marked pain, and corneal injury .

Future Directions

Research on Salicylic Acid-d4 is expanding rapidly. It plays an important role in plant defense against both abiotic and biotic stresses . Future research may focus on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in this compound-mediated plant defense .

Biochemical Analysis

Biochemical Properties

Salicylic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound plays a crucial role in biochemical reactions, particularly in the regulation of plant growth, environmental stress, and defense responses against pathogens .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces IFN-γ- and TNF-α-induced increases in NOS2 expression in primary rat cardiac fibroblasts . It also decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized from chorismate, which is derived from the shikimate pathway . The conversion of chorismate to isochorismate, a common precursor for synthesizing this compound, involves the biosynthetic enzyme isochorismate synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Researchers employ this compound in studies of biotransformation processes to trace the metabolic pathways of salicylic acid in organisms and to examine its environmental degradation . This research is crucial for understanding the ecological impact of salicylic acid and related compounds, as well as their behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound can undergo several modifications to carry out its specific functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic Acid-d4 is synthesized through isotopic exchange reactions. Typically, salicylic acid or its derivatives are reacted with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. One common method involves the reaction of salicylic acid with deuterated sulfuric acid (D2SO4) or deuterated water (D2O) to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and consistent incorporation of deuterium atoms. The final product is purified through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Salicylic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Salicylic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

Salicylic Acid-d4’s uniqueness lies in its application as an internal standard for precise analytical measurements, which is not a common feature of its non-deuterated counterparts .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676139
Record name 2-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78646-17-0
Record name 2-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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